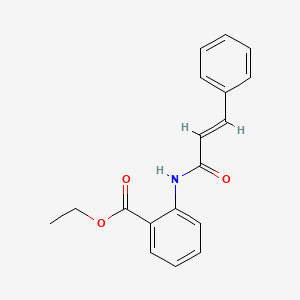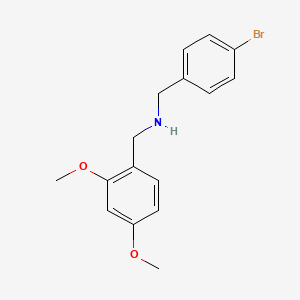![molecular formula C11H10N4O2S B5687156 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone]](/img/structure/B5687156.png)
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone], also known as TDPH, is a chemical compound that has been studied extensively in the field of medicinal chemistry. TDPH has shown promising results in various scientific research applications due to its unique properties.
Wirkmechanismus
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] exerts its effects by inhibiting various enzymes and signaling pathways. 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] also inhibits the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] has been shown to reduce the levels of reactive oxygen species and lipid peroxidation in cells. 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Vorteile Und Einschränkungen Für Laborexperimente
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] is a relatively stable compound that can be easily synthesized in the laboratory. 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] has been shown to have low toxicity in animal studies. However, 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] has poor solubility in aqueous solutions, which can limit its use in some experiments. In addition, 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] has not been extensively studied in human clinical trials, which limits its potential use in the clinic.
Zukünftige Richtungen
There are several future directions for the study of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone]. One direction is to investigate the potential use of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] in combination with other drugs for the treatment of cancer. Another direction is to investigate the potential use of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to determine the optimal dosage and administration of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] for use in the clinic.
Synthesemethoden
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] can be synthesized by reacting 4-methylphenylhydrazine with 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione in the presence of acetic acid. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be confirmed by thin-layer chromatography and melting point determination.
Wissenschaftliche Forschungsanwendungen
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] has been studied for its potential use in the treatment of various diseases including cancer, Alzheimer's disease, and Parkinson's disease. 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. In addition, 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-methylphenyl)hydrazone] has been shown to protect dopaminergic neurons from oxidative stress, which is implicated in Parkinson's disease.
Eigenschaften
IUPAC Name |
6-hydroxy-5-[(4-methylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-6-2-4-7(5-3-6)14-15-8-9(16)12-11(18)13-10(8)17/h2-5H,1H3,(H3,12,13,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKLMEDHWKKLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-1'-[(5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687088.png)
![N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5687097.png)
![N-[2-fluoro-4-(trifluoromethyl)benzyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5687102.png)
![1-[2-(benzyloxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5687109.png)
![N-[(6-chloro-3-pyridinyl)methyl]-1-(cyclopentylcarbonyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5687112.png)
![(3S*,4S*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5687122.png)
![4-({(3R*,5R*)-5-[(4-pyridin-3-ylpiperazin-1-yl)carbonyl]piperidin-3-yl}carbonyl)morpholine](/img/structure/B5687136.png)
![9-[(5-methylisoxazol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5687144.png)
![2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5687145.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5687148.png)

![(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5687173.png)
![4-azepan-1-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-oxobutanamide](/img/structure/B5687180.png)
